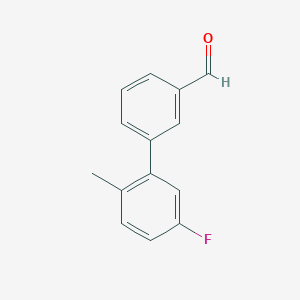

3-(3-Fluoro-6-methylphenyl)benzaldehyde

Description

3-(3-Fluoro-6-methylphenyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 3-fluoro-6-methylphenyl group.

Properties

IUPAC Name |

3-(5-fluoro-2-methylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c1-10-5-6-13(15)8-14(10)12-4-2-3-11(7-12)9-16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQVBKSLJUOMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts acylation reaction, where a fluoro-methylbenzene derivative is reacted with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of 3-(3-Fluoro-6-methylphenyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with amines and phosphine oxides. For example:

-

Primary Amine Reactions : In a three-component reaction analogous to 3-formyl-6-methylchromone derivatives, 3-(3-Fluoro-6-methylphenyl)benzaldehyde reacts with primary amines (e.g., butylamine) and secondary phosphine oxides (e.g., diphenylphosphine oxide) to form α-aminophosphine oxides. This occurs at ambient temperature with high yields (up to 94%) .

-

Schiff Base Formation : Condensation with amines generates imine intermediates (Schiff bases), which can further react with phosphine oxides under basic or thermal conditions .

Corey-Fuchs Reaction

The aldehyde group can undergo homologation to form alkynes via the Corey-Fuchs reaction:

-

Treatment with CBr₄ and PPh₃ generates dibromoolefins.

-

Subsequent elimination with n-BuLi produces bromoalkynes.

While not explicitly reported for this compound, the reaction is feasible for aromatic aldehydes. The electron-withdrawing fluorine may enhance reactivity by polarizing the aldehyde carbonyl.

Pd-Catalyzed Coupling Reactions

The benzaldehyde moiety and aryl rings may participate in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : If halogenated derivatives (e.g., brominated at the methylphenyl ring) are synthesized, Pd-catalyzed coupling with boronic acids could yield biaryl structures .

-

Buchwald-Hartwig Amination : The aldehyde group can be converted to an amine via reductive amination or coupling with ammonia equivalents .

Multi-Component Reactions

This compound is structurally suited for multi-component reactions:

-

Chromone Analog Synthesis : Similar to 3-formyl-6-methylchromone, it may react with primary amines and secondary phosphine oxides under catalyst-free conditions to form α-aminophosphine oxides or thermodynamically stable chromanones .

-

Porphyrin Synthesis : Condensation with pyrroles in the presence of trifluoroacetic acid could yield expanded porphyrins, as seen with 3,5-bis(trifluoromethyl)benzaldehyde .

Electrophilic Aromatic Substitution

The fluorine and methyl groups influence substitution patterns:

-

Fluoro Substituent : Strongly meta-directing, favoring electrophilic attack at the para position relative to fluorine.

-

Methyl Substituent : Ortho/para-directing, competing with fluorine’s electronic effects.

| Electrophile | Expected Position | Example Reaction |

|---|---|---|

| Nitration | Para to fluorine | Nitro derivative formation |

Scientific Research Applications

Organic Synthesis

3-(3-Fluoro-6-methylphenyl)benzaldehyde serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through:

- Condensation Reactions : It participates in reactions with amines or alcohols to form imines or ethers.

- Cross-Coupling Reactions : The compound can undergo coupling reactions with various nucleophiles to generate diverse derivatives.

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that it exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, in one study, it demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL against S. aureus .

- Anticancer Activity : Research indicates that 3-(3-Fluoro-6-methylphenyl)benzaldehyde can induce apoptosis in cancer cell lines. A study reported IC50 values ranging from 10 to 30 µM against breast cancer cells (MCF-7), suggesting moderate potency .

Medicinal Chemistry

The incorporation of fluorine into drug candidates has been shown to enhance pharmacokinetic properties, including metabolic stability and binding affinity to target proteins . The compound's unique structure allows it to interact favorably with various biological targets.

| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | 10 - 30 µM | |

| Antimicrobial | Escherichia coli | Not specified |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, 3-(3-Fluoro-6-methylphenyl)benzaldehyde was tested against various bacterial strains. Results indicated significant antibacterial activity, particularly against S. aureus, with effective concentrations as low as 5 µg/mL over a period of 24 hours.

Case Study 2: Cancer Cell Line Analysis

A study focused on the effects of the compound on MCF-7 breast cancer cells demonstrated a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed increased apoptosis rates, indicating its potential application in cancer therapy.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-6-methylphenyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Structural and Electronic Features

The compound is compared to structurally related benzaldehyde derivatives, focusing on substituent effects:

Key Observations :

- Substituent Effects : The fluorine atom in the target compound is electron-withdrawing, directing electrophilic substitutions to specific positions. In contrast, methoxy (electron-donating) or hydroxyl groups in analogs like 3-(3-fluoro-6-methoxyphenyl)benzaldehyde or 4-hydroxybenzaldehyde increase polarity and solubility .

Physical Properties

Predicted physical properties highlight differences in volatility and density:

- Boiling Point : The target compound (unreported) is expected to have a lower boiling point than 3-(3-fluoro-6-methoxyphenyl)benzaldehyde (343.7°C predicted) due to the absence of polar methoxy groups .

- Density : The methoxy analog has a predicted density of 1.183 g/cm³, whereas the target compound’s density is likely lower due to reduced electron-withdrawing effects .

Biological Activity

3-(3-Fluoro-6-methylphenyl)benzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry for its potential biological activities. The incorporation of a fluorine atom into organic molecules can significantly influence their pharmacological properties, including enhanced metabolic stability, improved bioavailability, and altered binding affinities to biological targets. This article reviews the biological activity of 3-(3-Fluoro-6-methylphenyl)benzaldehyde, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

- Molecular Formula : C13H11FO

- Molecular Weight : 220.23 g/mol

- Structure : The compound consists of a benzaldehyde functional group attached to a phenyl ring that contains a fluorine atom and a methyl group.

Anticancer Activity

Recent studies have indicated that 3-(3-Fluoro-6-methylphenyl)benzaldehyde exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

In Vitro Studies

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 0.075 µM

- HeLa: 0.150 µM

- A549: 0.200 µM

The compound demonstrated a dose-dependent response, with lower concentrations leading to significant reductions in cell viability. Notably, the presence of the fluorine atom was crucial for enhancing its cytotoxic effects compared to non-fluorinated analogs .

Antimicrobial Activity

The antimicrobial properties of 3-(3-Fluoro-6-methylphenyl)benzaldehyde have been evaluated against various bacterial strains, revealing promising results.

Bacterial Strains Tested

- Gram-positive : Staphylococcus aureus, Bacillus subtilis

- Gram-negative : Escherichia coli, Pseudomonas aeruginosa

Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (mM) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 10.0 |

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, where it was able to disrupt the bacterial membrane integrity leading to cell death .

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, 3-(3-Fluoro-6-methylphenyl)benzaldehyde has been investigated for its ability to inhibit specific enzymes involved in disease pathways.

Target Enzymes

- Cyclooxygenase (COX) : The compound showed potential as a selective COX inhibitor, which is relevant in pain and inflammation management.

Inhibition Assays

The inhibition constant (IC50) for COX was determined to be approximately 5.6 µM, indicating moderate potency compared to established COX inhibitors like celecoxib .

Case Studies and Research Findings

- Case Study on Anticancer Activity :

- A study involving MCF-7 cells demonstrated that treatment with 3-(3-Fluoro-6-methylphenyl)benzaldehyde resulted in increased apoptosis markers such as caspase activation and PARP cleavage.

- Research on Antimicrobial Effects :

- In vivo studies on mice infected with Staphylococcus aureus showed that administration of the compound reduced bacterial load significantly compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.